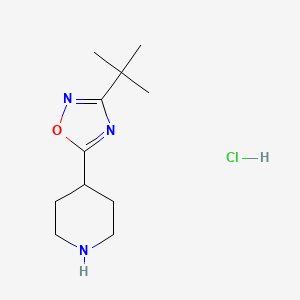

4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring and an oxadiazole ring . The linear formula is C11H20O1N3Cl1 .

Physical And Chemical Properties Analysis

The compound is a solid . Its SMILES string is CC©©C1=NOC(C2CNCCC2)=N1.Cl . The InChI is 1S/C11H19N3O.ClH/c1-11(2,3)10-13-9(15-14-10)8-5-4-6-12-7-8;/h8,12H,4-7H2,1-3H3;1H .

Scientific Research Applications

Drug Discovery

1,2,4-oxadiazole derivatives have been used extensively in drug discovery due to their unique bioisosteric properties . They have been found to have a wide range of biological activities, making them a perfect framework for novel drug development .

Enzyme Inhibitors

Compounds containing the 1,2,4-oxadiazole unit have been used in the design of enzyme inhibitors . These compounds can be used to inhibit the activity of specific enzymes, which can be useful in the treatment of various diseases .

Anticancer Activity

Some 1,2,4-oxadiazole derivatives have shown potential as anticancer agents. For example, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline exhibits moderate activity against a panel of 11 cancer cell lines .

Antibacterial and Antifungal Properties

1,2,4-oxadiazole derivatives have been studied for their antibacterial and antifungal properties . These compounds could potentially be used in the development of new antimicrobial agents .

Neurodegenerative Diseases

Research has been conducted on the potential medicinal uses of 1,2,4-oxadiazole derivatives in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Synthetic Methods

The synthesis of 1,2,4-oxadiazole derivatives has been improved with the application of microwave irradiation, which offers several advantages such as remarkably short reaction time, high yields, and simple purification .

Safety and Hazards

Future Directions

The 1,2,4-oxadiazole heterocyclic ring, which is part of this compound, has received considerable attention because of its unique bioisosteric properties and an unusually wide spectrum of biological activities . Thus, it is a perfect framework for novel drug development . After a century since the 1,2,4-oxadiazole have been discovered, the uncommon potential attracted medicinal chemists’ attention, leading to the discovery of a few presently accessible drugs containing 1,2,4-oxadiazole unit .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various proteins and enzymes, influencing their function and leading to a range of biological effects .

Mode of Action

The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or protein, altering its conformation, and affecting its activity .

Biochemical Pathways

These could include signal transduction pathways, metabolic pathways, or pathways involved in cell growth and proliferation .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

These could include changes in enzyme activity, alterations in signal transduction, or effects on cell growth and proliferation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

properties

IUPAC Name |

3-tert-butyl-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O.ClH/c1-11(2,3)10-13-9(15-14-10)8-4-6-12-7-5-8;/h8,12H,4-7H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPQEWUFUQSZAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)C2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2432097.png)

![1-(benzo[d]oxazol-2-yl)-N-(2-bromophenyl)pyrrolidine-2-carboxamide](/img/structure/B2432099.png)

![1-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2432109.png)

![6-chloro-N-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2432111.png)

![6-[2-(Dimethylamino)ethyl]-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2432113.png)

![N-(1,3-benzodioxol-5-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2432114.png)